molecular formula C11H24N2O B13238660 N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide

N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide

Cat. No.: B13238660
M. Wt: 200.32 g/mol
InChI Key: UYJTWBRXQPLQLG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide is a substituted acetamide derivative characterized by a dimethylamino group and a branched alkyl chain (5-methylhexan-2-yl) attached to the acetamide backbone. While direct references to this compound are absent in the provided evidence, its structural features align with pharmacologically and industrially relevant acetamides. Acetamides are widely studied for their versatility in drug design, agrochemical applications, and material science due to their hydrogen-bonding capabilities, metabolic stability, and tunable physicochemical properties . The dimethylamino group enhances solubility in polar solvents, while the branched alkyl chain may influence lipophilicity and bioavailability .

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

N,N-dimethyl-2-(5-methylhexan-2-ylamino)acetamide

InChI

InChI=1S/C11H24N2O/c1-9(2)6-7-10(3)12-8-11(14)13(4)5/h9-10,12H,6-8H2,1-5H3

InChI Key

UYJTWBRXQPLQLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with an appropriate amine. One common method is the reaction of N,N-dimethylacetamide with 5-methylhexan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amide group can participate in substitution reactions, where the dimethylamino group or the 5-methylhexan-2-yl substituent is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-[(5-methylhexan-2-yl)amino]acetate, while reduction could produce N,N-dimethyl-2-[(5-methylhexan-2-yl)amino]ethanol.

Scientific Research Applications

N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Pharmacological Activity

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Primary Application/Activity Reference
N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide Dimethylamino, 5-methylhexan-2-ylamino ~228.34 (calculated) Not explicitly reported
Zolpidem (N,N-Dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide) Imidazopyridine ring, p-tolyl group 307.39 Sedative (GABA-A receptor agonist)
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro, diethylphenyl, methoxymethyl 269.80 Herbicide (Alachlor analog)
N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide Chloro, diethylamino, methylphenyl 254.76 Antimicrobial potential (structural analog)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, methylpyridinyl 303.40 Biologically active intermediate

Physicochemical Properties

  • Lipophilicity and Solubility: The dimethylamino group in the target compound likely increases water solubility compared to halogenated analogs like alachlor (log P ~3.0) .
  • Hydrogen Bonding :
    • Acetamides with sulfonamide or pyrimidine substituents (e.g., ) exhibit stronger intermolecular hydrogen bonding, influencing crystallinity and stability .

Research Findings and Limitations

  • Structural Insights : Computational studies on N,N-dimethylacetamide derivatives () reveal rotational barriers (~8–12 kcal/mol) influenced by substituents, critical for conformational stability in drug design .
  • Toxicity Considerations: Unsubstituted acetamides (e.g., ) may exhibit uncharacterized toxicological profiles, necessitating rigorous safety evaluation for novel analogs .
  • Data Gaps: Direct pharmacological or crystallographic data for this compound are lacking, necessitating experimental validation of predicted properties.

Biological Activity

N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide is a compound that has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of a dimethylamino group and a branched alkyl chain. Its chemical structure can be represented as follows:

N N Dimethyl 2 5 methylhexan 2 yl amino acetamide\text{N N Dimethyl 2 5 methylhexan 2 yl amino acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may act as a ligand, modulating enzymatic activity and influencing cellular signaling pathways. The specific pathways involved depend on the biological context in which the compound is studied.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : Similar compounds have shown potential in treating epilepsy by acting on sodium channels and modulating neurotransmitter release.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, potentially through modulation of NF-kB signaling.
  • Antimicrobial Properties : Certain acetamide derivatives have been reported to possess moderate activity against gram-positive bacteria, indicating potential applications in antimicrobial therapies.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
N,N-DimethylacetamideAnticonvulsant100 mg/kg
5-MethylhexanamideAnti-inflammatory20 µM
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideAntimicrobial30 µM
N,N-DimethylformamideHepatotoxicityNot specified

Case Studies and Research Findings

  • Anticonvulsant Screening : A study conducted on various acetamide derivatives, including those similar to this compound, revealed significant anticonvulsant activity in animal models. The most effective compounds were noted for their ability to bind to sodium channels, thus preventing seizure activity .
  • Toxicological Assessment : In toxicological studies involving rats, the compound was evaluated for its absorption and metabolism. Results indicated that it undergoes demethylation and is primarily excreted via urine. Significant liver damage was observed at high doses, emphasizing the need for careful dosage management in therapeutic applications .
  • Anti-inflammatory Studies : Research on related compounds highlighted their ability to modulate inflammatory responses by inhibiting NF-kB activation. This suggests a potential role for this compound in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between chloroacetyl derivatives and amines. For example, chloroacetyl chloride can react with 5-methylhexan-2-amine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, monitored by TLC, and purified via recrystallization or column chromatography. Key steps include controlling stoichiometry, optimizing reaction time, and ensuring anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are employed to characterize the molecular structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, N-H bends).
  • ¹H/¹³C NMR : Resolves proton environments (e.g., dimethyl groups at δ ~3.0 ppm, methylhexanyl chain protons at δ ~1.2–1.6 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+1]⁺ peak) and fragmentation patterns.
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N percentages). These techniques are often cross-validated to ensure structural accuracy .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is evaluated using HPLC or GC with standardized protocols. For instance, a sample dissolved in acetonitrile/water is eluted through a C18 column, monitoring UV absorption at 254 nm. Impurity peaks are quantified against a reference standard. TLC (e.g., silica gel, hexane/ethyl acetate eluent) is also used for rapid assessment .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this acetamide derivative?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model interactions with biological targets. For example, the compound’s 3D structure is optimized at the B3LYP/6-311++G(d,p) level, followed by docking into protein active sites (e.g., enzymes or receptors) to estimate binding affinities (ΔG values) and identify key residues (e.g., hydrogen bonds with Ser530 or hydrophobic interactions with Phe583) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR band shifts) are addressed by:

  • Variable-Temperature NMR : To detect dynamic effects like hindered rotation.
  • X-ray Crystallography : Provides unambiguous confirmation of bond lengths/angles (e.g., using SHELXL for refinement) .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments.
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., N-substituted acetamides in literature) .

Q. How are reaction conditions optimized for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, are applied to variables like temperature, solvent polarity, and catalyst loading. For hypoglycemic derivatives (e.g., thiazolidinedione hybrids), substituents on the phenyl ring are systematically varied (e.g., nitro, methoxy groups) to modulate electron-withdrawing/donating effects, followed by in vitro assays (e.g., α-glucosidase inhibition) to correlate structure-activity relationships (SAR) .

Q. What role do hydrogen-bonding patterns play in the compound’s crystallographic behavior?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like cyclic dimers (R₂²(8)) or chains (C(4)). For acetamides, intramolecular H-bonds between the amide N-H and carbonyl oxygen stabilize planar conformations, while intermolecular bonds influence packing (e.g., monoclinic vs. orthorhombic systems). Solvent choice (e.g., DMF vs. ethanol) can alter these patterns .

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